molecular formula C15H17ClF3N3O4S B10991812 N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B10991812
M. Wt: 427.8 g/mol
InChI Key: MWRPQIUFVIWUKN-PEHGTWAWSA-N
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Description

(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by the presence of a chlorinated phenyl group, a trifluoromethyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and trifluoromethyl groups. The thiolane ring is then introduced through a series of reactions, including cyclization and oxidation. The final step involves the coupling of the thiolane ring with the chlorinated phenyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiolane ring and the specific arrangement of functional groups in (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H17ClF3N3O4S

Molecular Weight

427.8 g/mol

IUPAC Name

(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C15H17ClF3N3O4S/c1-8(20-14(24)22-10-4-5-27(25,26)7-10)13(23)21-9-2-3-12(16)11(6-9)15(17,18)19/h2-3,6,8,10H,4-5,7H2,1H3,(H,21,23)(H2,20,22,24)/t8-,10?/m0/s1

InChI Key

MWRPQIUFVIWUKN-PEHGTWAWSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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